molecular formula C20H25N3O3 B11678695 2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol

2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol

Cat. No.: B11678695
M. Wt: 355.4 g/mol
InChI Key: CPVXFDYBLNCITH-RCCKNPSSSA-N
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Description

2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol is a complex organic compound with a unique structure that includes a phenol group, a methoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol typically involves multiple steps, including the formation of the piperazine ring and the attachment of the methoxy and phenol groups. One common method involves the reaction of 2-methoxyphenol with 1-(2-methoxyphenyl)piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the imino group can yield amines .

Scientific Research Applications

2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the piperazine ring and the specific arrangement of functional groups make 2-Methoxy-4-{1-[4-(2-methoxy-phenyl)-piperazin-1-ylimino]-ethyl}-phenol unique. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-methoxy-4-[(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C20H25N3O3/c1-15(16-8-9-18(24)20(14-16)26-3)21-23-12-10-22(11-13-23)17-6-4-5-7-19(17)25-2/h4-9,14,24H,10-13H2,1-3H3/b21-15+

InChI Key

CPVXFDYBLNCITH-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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